molecular formula C19H13N3O3 B1429534 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile CAS No. 1417351-89-3

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile

Cat. No.: B1429534
CAS No.: 1417351-89-3
M. Wt: 331.3 g/mol
InChI Key: NOBISPJZYJEXQM-UHFFFAOYSA-N
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Description

“3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” is a chemical compound . It contains a total of 38 atoms, including 13 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of benzonitriles, which includes compounds like “this compound”, can be achieved by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 40 bonds. These include 27 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amine (aromatic), 1 nitrile (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . It has a molecular weight of 331.3 g/mol.

Scientific Research Applications

Environmental Impact and Degradation Pathways

Research on related nitro compounds and their environmental fate highlights the significance of understanding the degradation pathways of complex organic molecules in aquatic environments. For instance, studies on the degradation of acetaminophen by advanced oxidation processes shed light on the mechanisms that could potentially apply to the breakdown of 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile, revealing the formation of by-products and their biotoxicity (Qutob et al., 2022). Similarly, the atmospheric occurrence of nitrophenols, including their sources, detection methods, and environmental implications, can provide insights into the atmospheric behavior of related nitrobenzonitrile compounds (Harrison et al., 2005).

Pharmacological Implications

The study of nitisinone's degradation processes, a related compound, highlights the importance of understanding the stability and by-products of pharmaceutical compounds, which could be relevant for the research and development of drugs containing this compound (Barchańska et al., 2019).

Synthetic Chemistry Applications

In synthetic chemistry, the development of efficient synthesis methods for complex organic molecules is crucial. A study on the practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, provides valuable methodologies that could be adapted for synthesizing this compound and exploring its potential applications in medicinal chemistry and material science (Qiu et al., 2009).

Environmental Toxicology and Bioremediation

Understanding the toxicological impact of chemical compounds on the environment and identifying potential bioremediation strategies is essential. Research on the environmental fate and effects of specific lampricides, for example, could offer insights into managing the environmental impact of similar compounds, including this compound (Hubert, 2003).

Safety and Hazards

Chemicals similar to “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Properties

IUPAC Name

3-nitro-4-(4-phenoxyanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c20-13-14-6-11-18(19(12-14)22(23)24)21-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBISPJZYJEXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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